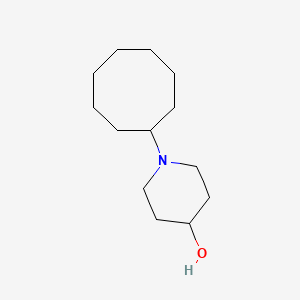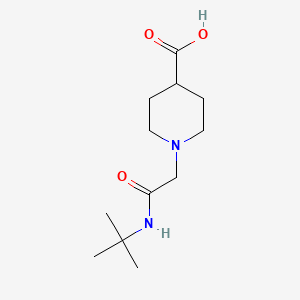
5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole
Übersicht
Beschreibung
5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole is a chemical compound that has attracted the attention of researchers in the fields of chemistry, pharmaceuticals, and biotechnology. It is a benzimidazole derivative, a class of compounds known for their diverse biological and clinical applications .
Molecular Structure Analysis
The molecular formula of this compound is C10H10Cl2N2O, and its molecular weight is 245.1 g/mol. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- 5,6-Dichloro-2-hydroxymethyl-1H-benzimidazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed significant activity against bacteria like S. aureus and E. coli, with specific derivatives demonstrating notable inhibitory effects (Özden, Usta, Altanlar, & Göker, 2011).
- Studies on novel benzimidazole derivatives, including those with 5,6-dichloro substitution, have shown potent activity against MRSA, indicating their potential as antimicrobial agents (Tunçbilek, Kiper, & Altanlar, 2009).
Physicochemical Properties and Interaction Studies
- The interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins have implications for enhancing aqueous solubility and antiparasitic activity. Different modes of interaction between the compound and cyclodextrins in solution suggest potential for improved biological assays (Rojas-Aguirre et al., 2012).
Synthesis and Evaluation of Derivatives
- Synthesis of 2′,3′-dideoxy and 2′,3′-unsaturated ribofuranonucleosides of 5,6-dichloro-2-mercaptobenzimidazole as potential antiviral agents has been explored, although these compounds did not show significant antiviral activity in the examined studies (Mathé, Périgaud, Gosselin, & Imbach, 1994).
- A series of 1‐(hydroxyalkyl)‐1H‐benzimidazoles, including 5,6‐Dichloro derivatives, were prepared and screened for antiviral activity against viruses like herpes simplex, showcasing the compound 9 as significantly potent (Garuti, Ferranti, Giovanninetti, Scapini, Franchi, & Landini, 1982).
Wirkmechanismus
Target of Action
Benzimidazole derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, such as binding to tubulin, a vital part of the cytoskeleton and mitotic spindle .
Biochemical Pathways
Benzimidazole derivatives have been reported to affect various biochemical pathways, including those involved in cell division and protein synthesis .
Result of Action
Benzimidazole derivatives have been reported to exhibit various biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory effects .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action of chemical compounds .
Biochemische Analyse
Biochemical Properties
5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to biomolecules, leading to enzyme inhibition or activation. Additionally, the compound can induce changes in gene expression, further influencing cellular functions. Understanding these molecular interactions is essential for elucidating the compound’s overall impact on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is vital for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps in elucidating its precise role in cellular processes .
Eigenschaften
IUPAC Name |
3-(5,6-dichloro-1H-benzimidazol-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c11-6-4-8-9(5-7(6)12)14-10(13-8)2-1-3-15/h4-5,15H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXBWRZLAGOIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1460956.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1460957.png)

![3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1460959.png)
amine](/img/structure/B1460960.png)
amine](/img/structure/B1460961.png)
![[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine](/img/structure/B1460962.png)
![N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide](/img/structure/B1460964.png)





